N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide
Description
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide (CAS: 349122-64-1 ) is a tertiary acetamide derivative featuring a pyridinyl-substituted ethyl chain. The molecule’s core consists of an acetamide group linked to a methyl-substituted ethyl chain terminating in a 3-pyridinyl moiety, which confers unique electronic and steric properties.
Properties
CAS No. |
1391052-81-5 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylpropan-2-yl)acetamide |
InChI |
InChI=1S/C11H16N2O/c1-9(13(3)10(2)14)7-11-5-4-6-12-8-11/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
MGJWDNPGWOKMDG-UHFFFAOYSA-N |
SMILES |
CC(CC1=CN=CC=C1)N(C)C(=O)C |
Canonical SMILES |
CC(CC1=CN=CC=C1)N(C)C(=O)C |
Synonyms |
N-Methyl-N-[1-methyl-2-(3-pyridyl)ethyl]-acetamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide typically involves the reaction of N-methyl-2-(3-pyridinyl)ethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
N-methyl-2-(3-pyridinyl)ethylamine+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atom. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines.
Substitution: The pyridine ring in this compound can participate in electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (chlorine, bromine), nitrating agents
Major Products Formed:
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of corresponding amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacologically Active Analogs
BM-5 (N-Methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)-acetamide)
- Structure: Replaces the 3-pyridinyl group with a pyrrolidino-substituted butynyl chain.
- Activity : Acts as a dual presynaptic antagonist and postsynaptic agonist at muscarinic cholinergic synapses. Enhances acetylcholine release in guinea pig ileum and rat hippocampal slices .
- Key Difference: The 3-pyridinyl group in the target compound may reduce muscarinic activity compared to BM-5’s pyrrolidino-butynyl motif.
DIPPA (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide)
- Structure : Contains a dichlorophenyl group and isothiocyanate-modified pyrrolidinyl chain.
- Activity : Selective and long-lasting κ-opioid receptor antagonist (ED₅₀ = 0.04 mg/kg in mice) .
- Key Difference : The absence of dichlorophenyl/isothiocyanate groups in the target compound suggests lower κ-opioid affinity.
U50,488H
Structural and Functional Data Tables
Table 1: Pharmacological Activity Comparison
Table 2: Structural and Toxicity Comparison
Key Research Findings
- Receptor Selectivity : Pyridinyl-substituted acetamides (e.g., target compound) lack the dichlorophenyl or isothiocyanate groups critical for κ-opioid activity .
- Synthetic Accessibility : Analogous compounds are synthesized via transesterification or alkylation of trimethoxysilyl precursors .
- Toxicity Trends : Pyrrolidyl/butynyl substituents correlate with moderate toxicity, whereas pyridinyl groups may improve safety .
Biological Activity
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound has a complex structure featuring a pyridine ring, which is known to enhance the biological activity of compounds through various mechanisms. The presence of both methyl and acetamide functional groups contributes to its pharmacological profile.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, dual inhibitors targeting p38 MAPK and PDE4 have shown promise in reducing the release of pro-inflammatory cytokines such as TNFα. In vitro studies demonstrated that these compounds can effectively suppress TNFα release in stimulated whole blood assays, indicating their potential for treating inflammatory diseases .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (μM) | Target |
|---|---|---|
| CBS-3595 | 2.1 | TNFα |
| Compound X | 5.4 | IL-1β |
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Similar pyridine derivatives have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 to 22.9 µM against Staphylococcus aureus and E. coli, showcasing their potential as antibacterial agents .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Case Study 1: In Vivo Efficacy
In a preclinical study involving rodents, this compound was administered to evaluate its anti-inflammatory effects in models of endotoxemia. Results showed a significant reduction in TNFα levels post-treatment, supporting its role as an effective anti-inflammatory agent .
Case Study 2: Clinical Trials
A Phase I clinical trial was conducted to assess the pharmacokinetics and safety profile of related compounds in healthy volunteers. The trial confirmed that the dual inhibition mechanism effectively reduced inflammatory markers without significant adverse effects, paving the way for further clinical investigations .
The biological activity of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and microbial resistance. By inhibiting key enzymes like p38 MAPK and PDE4, these compounds disrupt the inflammatory cascade and enhance cellular responses against pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
